molecular formula C9H11N5 B4322944 (5-AMINO-2-ISOPROPYL-2,3-DIHYDRO-4H-IMIDAZOL-4-YLIDEN)(CYANO)METHYL CYANIDE

(5-AMINO-2-ISOPROPYL-2,3-DIHYDRO-4H-IMIDAZOL-4-YLIDEN)(CYANO)METHYL CYANIDE

Cat. No.: B4322944
M. Wt: 189.22 g/mol
InChI Key: CZFWXOLQIRGQOC-UHFFFAOYSA-N
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Description

(5-AMINO-2-ISOPROPYL-2,3-DIHYDRO-4H-IMIDAZOL-4-YLIDEN)(CYANO)METHYL CYANIDE is a heterocyclic compound that features an imidazole ring fused with a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-AMINO-2-ISOPROPYL-2,3-DIHYDRO-4H-IMIDAZOL-4-YLIDEN)(CYANO)METHYL CYANIDE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of an amino-imidazole derivative with malononitrile in the presence of a base. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(5-AMINO-2-ISOPROPYL-2,3-DIHYDRO-4H-IMIDAZOL-4-YLIDEN)(CYANO)METHYL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-one derivatives, while reduction can produce dihydro-imidazole compounds .

Scientific Research Applications

Chemistry

In chemistry, (5-AMINO-2-ISOPROPYL-2,3-DIHYDRO-4H-IMIDAZOL-4-YLIDEN)(CYANO)METHYL CYANIDE is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine

The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It has been studied for its antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (5-AMINO-2-ISOPROPYL-2,3-DIHYDRO-4H-IMIDAZOL-4-YLIDEN)(CYANO)METHYL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A basic heterocyclic compound with broad applications in chemistry and biology.

    Malononitrile: A simple nitrile compound used in organic synthesis.

    (5-amino-2-methyl-2,3-dihydro-4H-imidazol-4-ylidene)malononitrile: A closely related compound with a similar structure but different substituents.

Uniqueness

(5-AMINO-2-ISOPROPYL-2,3-DIHYDRO-4H-IMIDAZOL-4-YLIDEN)(CYANO)METHYL CYANIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

Properties

IUPAC Name

2-(4-amino-2-propan-2-yl-1,2-dihydroimidazol-5-ylidene)propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-5(2)9-13-7(8(12)14-9)6(3-10)4-11/h5,9,13H,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFWXOLQIRGQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1NC(=C(C#N)C#N)C(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-AMINO-2-ISOPROPYL-2,3-DIHYDRO-4H-IMIDAZOL-4-YLIDEN)(CYANO)METHYL CYANIDE
Reactant of Route 2
(5-AMINO-2-ISOPROPYL-2,3-DIHYDRO-4H-IMIDAZOL-4-YLIDEN)(CYANO)METHYL CYANIDE
Reactant of Route 3
(5-AMINO-2-ISOPROPYL-2,3-DIHYDRO-4H-IMIDAZOL-4-YLIDEN)(CYANO)METHYL CYANIDE
Reactant of Route 4
(5-AMINO-2-ISOPROPYL-2,3-DIHYDRO-4H-IMIDAZOL-4-YLIDEN)(CYANO)METHYL CYANIDE
Reactant of Route 5
(5-AMINO-2-ISOPROPYL-2,3-DIHYDRO-4H-IMIDAZOL-4-YLIDEN)(CYANO)METHYL CYANIDE
Reactant of Route 6
(5-AMINO-2-ISOPROPYL-2,3-DIHYDRO-4H-IMIDAZOL-4-YLIDEN)(CYANO)METHYL CYANIDE

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